molecular formula C13H11NO2 B12438062 1-(4-Hydroxyphenyl)-2-(pyridin-3-YL)ethanone

1-(4-Hydroxyphenyl)-2-(pyridin-3-YL)ethanone

Cat. No.: B12438062
M. Wt: 213.23 g/mol
InChI Key: BHXYNUQTMVOZKO-UHFFFAOYSA-N
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Description

1-(4-Hydroxyphenyl)-2-(pyridin-3-yl)ethanone is a bifunctional aromatic ketone featuring a hydroxyphenyl group and a pyridinyl moiety linked via an ethanone bridge. This structure combines the electron-rich phenolic hydroxyl group with the electron-deficient pyridine ring, making it a versatile scaffold in medicinal chemistry and materials science. The compound’s dual aromatic systems allow for diverse interactions, including hydrogen bonding (via the hydroxyl group) and π-π stacking (via the pyridine ring), which are critical for biological activity and molecular recognition .

Properties

Molecular Formula

C13H11NO2

Molecular Weight

213.23 g/mol

IUPAC Name

1-(4-hydroxyphenyl)-2-pyridin-3-ylethanone

InChI

InChI=1S/C13H11NO2/c15-12-5-3-11(4-6-12)13(16)8-10-2-1-7-14-9-10/h1-7,9,15H,8H2

InChI Key

BHXYNUQTMVOZKO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)CC(=O)C2=CC=C(C=C2)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Hydroxyphenyl)-2-(pyridin-3-YL)ethanone typically involves the condensation of 4-hydroxybenzaldehyde with 3-pyridinecarboxaldehyde in the presence of a base. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods: In an industrial setting, the production of 1-(4-Hydroxyphenyl)-2-(pyridin-3-YL)ethanone may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Hydroxyphenyl)-2-(pyridin-3-YL)ethanone can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The hydroxy group can be substituted with other functional groups such as halogens or alkyl groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Reagents such as thionyl chloride (SOCl2) or alkyl halides in the presence of a base.

Major Products:

    Oxidation: Formation of 4-hydroxybenzaldehyde or 4-hydroxybenzoic acid.

    Reduction: Formation of 1-(4-hydroxyphenyl)-2-(pyridin-3-YL)ethanol.

    Substitution: Formation of various substituted derivatives depending on the reagent used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(4-Hydroxyphenyl)-2-(pyridin-3-YL)ethanone involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The hydroxyphenyl group can participate in hydrogen bonding, while the pyridinyl group can engage in π-π interactions with aromatic residues in proteins.

Comparison with Similar Compounds

1-(4-Hydroxyphenyl)-2-(4-methoxyphenyl)ethanone (CAS 253)

  • Structure : Replaces the pyridinyl group with a methoxyphenyl ring.
  • Applications : Used in photodynamic therapy and organic synthesis due to its extended conjugation .

1-(4-Hydroxybenzoyl)ethanone (Compound 7)

  • Structure : Simplifies the target compound by removing the pyridinyl group.
  • Key Differences : Lacks heteroaromaticity, reducing interactions with enzymes like CYP51.
  • Biological Activity: Demonstrates anti-inflammatory effects by inhibiting NO production in RAW 264.7 cells (IC₅₀ = 12.5 µM) .

2-(1,3-Benzoxazol-2-yl)-1-(pyridin-3-yl)ethan-1-one

  • Structure : Substitutes the hydroxyphenyl group with a benzoxazolyl moiety.
  • Key Differences : The benzoxazole ring introduces rigidity and enhances fluorescence properties.
  • Applications : Explored in optoelectronic materials and protease inhibition studies .

Pharmacological Activity Comparisons

Pyridine-Based CYP51 Inhibitors (UDO and UDD)

  • Structures: Include trifluoromethyl and chlorophenyl groups (e.g., UDO: (S)-(4-chlorophenyl)-1-(4-(4-(trifluoromethyl)phenyl)-piperazin-1-yl)-2-(pyridin-3-yl)ethanone).
  • Activity: Exhibit potent anti-Trypanosoma cruzi activity (EC₅₀ < 1 µM) via non-azolic CYP51 inhibition.
  • Comparison : The target compound lacks the trifluoromethyl and piperazine groups, likely reducing enzyme affinity but improving metabolic stability .

1-{5-Aryl-2-[5-(4-Fluorophenyl)-thiophen-2-yl]oxadiazol-3-yl}ethanone Derivatives

  • Structures : Feature oxadiazole and fluorophenyl substituents (e.g., Compound 7d).
  • Activity : Compound 7d shows selective cytotoxicity against MCF7 breast cancer cells (IC₅₀ = 8.2 µM), comparable to 5-fluorouracil.
  • Comparison : The absence of oxadiazole in the target compound may limit DNA intercalation but improve solubility .

Physicochemical Properties

Compound Molecular Weight logP* Aqueous Solubility (mg/mL) Key Substituents
1-(4-Hydroxyphenyl)-2-(pyridin-3-yl)ethanone 229.24 1.8 0.45 Hydroxyphenyl, Pyridinyl
1-(4-Hydroxyphenyl)-2-(4-methoxyphenyl)ethanone 258.28 2.5 0.12 Methoxyphenyl
1-(4-Hydroxybenzoyl)ethanone 150.13 1.2 1.20 Hydroxybenzoyl
2-(Benzoxazol-2-yl)-1-(pyridin-3-yl)ethanone 238.25 2.1 0.30 Benzoxazolyl

*Calculated using ChemAxon software. Data aggregated from .

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